(2-Ethyl-2-methylcyclopropyl)methanol

Description

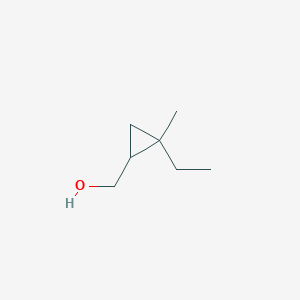

Structure

3D Structure

Properties

IUPAC Name |

(2-ethyl-2-methylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-7(2)4-6(7)5-8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDURQFREHVPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 2 Ethyl 2 Methylcyclopropyl Methanol and Its Derivatives

Regioselective and Diastereoselective Cyclopropanation Reactions

The synthesis of specifically substituted cyclopropanes hinges on the ability to control both regioselectivity (which double bond in a polyene reacts) and diastereoselectivity (the relative 3D orientation of substituents on the newly formed ring). For a precursor alkene, the approach of the cyclopropanating agent can result in two different diastereomers. Achieving high selectivity for one diastereomer is a key challenge, particularly for trisubstituted cyclopropanes.

The addition of a carbene or a carbenoid to an alkene is the most prevalent method for constructing a cyclopropane (B1198618) ring. nih.govresearchgate.net Carbenes are neutral, highly reactive intermediates containing a divalent carbon atom. masterorganicchemistry.comlibretexts.org Due to their high reactivity and lack of selectivity, free carbenes are difficult to control. masterorganicchemistry.com Consequently, synthetic chemists more commonly employ carbenoids, which are metal-complexed carbenes that are more stable and selective. libretexts.orgacsgcipr.org These reactions proceed through a concerted mechanism, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.comwikipedia.org

Simmons-Smith Reaction

A cornerstone of cyclopropanation, the Simmons-Smith reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane and a zinc-copper couple. acsgcipr.orgwikipedia.orgwikipedia.orgnih.gov This method is valued for its reliability and compatibility with a wide range of functional groups. researchgate.net A key feature of the Simmons-Smith reaction is its susceptibility to directing groups; proximal hydroxy groups in the substrate, such as in allylic alcohols, can coordinate to the zinc reagent, directing the methylene transfer to the same face of the double bond (syn-direction), often with high diastereoselectivity. nih.govresearchgate.netorganic-chemistry.org

Modifications to the classical conditions have been developed to improve reactivity and cost-effectiveness. The Furukawa modification employs diethylzinc (Et₂Zn) with diiodomethane, which often increases reactivity. wikipedia.orgnih.gov The reaction mechanism is thought to involve a concerted "butterfly-shaped" transition state. nih.gov

Metal-Catalyzed Decomposition of Diazo Compounds

A versatile and widely adopted strategy for cyclopropanation involves the transition-metal-catalyzed decomposition of diazo compounds, such as ethyl diazoacetate. acsgcipr.orgmdpi.comthieme-connect.com In this process, a metal complex reacts with the diazo compound to extrude nitrogen gas and form a transient metal carbene intermediate. acsgcipr.orgsemanticscholar.org This electrophilic carbene is then transferred to the alkene to form the cyclopropane ring. semanticscholar.org A broad spectrum of transition metals can catalyze this transformation, with complexes of rhodium, copper, ruthenium, and iron being the most common. acsgcipr.orgnih.gov Iron-based catalysts are particularly attractive due to their low cost, low toxicity, and environmental friendliness. rsc.orgoup.com

Given the potentially hazardous nature of diazo compounds, significant research has focused on their in situ generation from more stable precursors like N-tosylhydrazones, which can then be directly used in the cyclopropanation reaction. rsc.orgoup.com

| Catalyst Type | Common Metals | Diazo Precursor | Key Features |

| Simmons-Smith | Zinc (Zn-Cu, Et₂Zn) | Diiodomethane | High functional group tolerance; Directed by proximal hydroxyl groups. nih.govresearchgate.net |

| Metal Carbene | Rhodium (Rh), Copper (Cu) | Ethyl Diazoacetate | High efficiency and selectivity; Well-established for asymmetric versions. acsgcipr.org |

| Metal Carbene | Ruthenium (Ru), Iron (Fe) | Ethyl Diazoacetate, N-Tosylhydrazones | Lower cost (especially Fe); Environmentally benign catalysts. nih.govoup.com |

| Metal Carbene | Gold (Au), Palladium (Pd) | Propargyl Esters, Diazo Compounds | Catalyzes transformations of different precursors to form cyclopropanes. nih.govnih.gov |

The reactions described above, involving the addition of a single carbon atom (from a carbene or carbenoid) to the two carbons of a π-bond, are mechanistically classified as [2+1] cycloadditions. nih.govresearchgate.net This pathway is the most common and powerful strategy for synthesizing cyclopropane rings. researchgate.net The reaction is typically a concerted and stereospecific process, meaning that a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will give a trans-product. masterorganicchemistry.comwikipedia.org This stereospecificity is a crucial feature, as it allows for the direct transfer of the alkene's geometry to the product, simplifying stereochemical control.

An alternative to [2+1] cycloadditions is the formation of the cyclopropane ring via intramolecular 1,3-cyclization. rsc.org These methods involve generating a reactive intermediate on a three-carbon chain, which then cyclizes by forming a bond between the first and third carbons. rsc.org

One common approach is an intramolecular nucleophilic substitution (SN2) reaction. In this pathway, a strong base is used to generate a carbanion at a position alpha to an electron-withdrawing group; this carbanion then displaces a leaving group located at the gamma-position (C-3) to close the ring. wikipedia.orgrsc.org Another prominent pathway involves the 1,3-cyclization of homoallylic radicals, which can be generated through methods like metal-hydride hydrogen atom transfer (MHAT). rsc.org While entropically less favored, these intramolecular strategies provide an effective route to complex, polysubstituted cyclopropanes. rsc.org

Asymmetric Synthesis of Chiral Cyclopropylmethanols

For applications where a single enantiomer of a chiral molecule like (2-Ethyl-2-methylcyclopropyl)methanol is required, asymmetric synthesis is necessary. This can be achieved by employing either chiral auxiliaries to direct a diastereoselective reaction or by using a chiral catalyst to favor the formation of one enantiomer over the other.

A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the key transformation, the auxiliary is removed, having imparted its stereochemical information to the product. wikipedia.org For cyclopropanation, an achiral unsaturated substrate can be appended with a chiral auxiliary, for instance, by forming an acetal with a chiral diol. rsc.org The bulky auxiliary then blocks one face of the double bond, forcing the cyclopropanating reagent to attack from the less sterically hindered face, resulting in a single diastereomer. A well-designed synthetic sequence can involve an aldol (B89426) reaction to introduce the auxiliary, followed by cyclopropanation and a retro-aldol reaction to release the enantiomerically enriched cyclopropane. rsc.org

Substrate-directable cyclopropanation is a related concept where a functional group within the substrate itself, rather than an external auxiliary, controls the stereochemistry. As mentioned previously, the Simmons-Smith cyclopropanation of chiral allylic alcohols is a classic example. The hydroxyl group of the substrate coordinates with the zinc carbenoid and directs the delivery of the methylene group from the same side, leading to high levels of diastereoselectivity. acs.orgunl.pt

| Chiral Auxiliary Type | Example | Application |

| Oxazolidinones | Evans Auxiliaries | Used to control stereochemistry in aldol and alkylation reactions prior to cyclopropanation. wikipedia.org |

| Camphor Derivatives | Camphorsultam, Phenyl 2,3-dihydroxybornane-10-sulfonate | Used in diastereoselective Simmons-Smith cyclopropanation of α,β-unsaturated acetals. wikipedia.orgrsc.org |

| Carbohydrates | D-Fructose, D-Xylose Derivatives | Natural product-derived auxiliaries for asymmetric cyclopropanation. acs.org |

| Pseudoephedrine | (R,R)- and (S,S)-pseudoephedrine | Used as a chiral auxiliary for asymmetric alkylations to set stereocenters. wikipedia.org |

The most efficient approach to asymmetric synthesis involves the use of a chiral catalyst, which can generate large quantities of an enantiomerically enriched product from a small amount of the catalyst. benthamdirect.com

Chiral Metal Catalysts

This strategy adapts the metal-catalyzed decomposition of diazo compounds by employing a metal complex bearing a chiral ligand. acsgcipr.orgbenthamdirect.com The chiral ligand creates a three-dimensional asymmetric environment around the metal center. acs.org When the metal carbene is formed, its transfer to the alkene is guided by this chiral environment, leading to the preferential formation of one enantiomer of the cyclopropane product. A vast number of chiral ligands have been developed for this purpose, with C₂-symmetric ligands such as bisoxazolines (BOX) and N-heterocyclic carbenes (NHCs) proving particularly effective. acsgcipr.orgrsc.orgresearchgate.net Rhodium and copper complexes are frequently used for these highly selective transformations. acsgcipr.org

Enzyme-Catalyzed Carbene Transfer

A significant recent advancement in asymmetric synthesis is the use of enzymes to catalyze reactions not found in nature. nih.govnih.gov Engineered heme-containing proteins, such as variants of cytochrome P450, have been shown to be highly effective catalysts for carbene transfer reactions to form cyclopropanes. nih.govacs.org The enzyme's protein scaffold acts as an intricate chiral ligand for the iron-heme cofactor, providing a precisely defined active site that binds the substrates in a specific orientation. nih.govacs.org This exquisite level of control often results in exceptional levels of both diastereoselectivity and enantioselectivity (often >99% ee), far surpassing many small-molecule catalysts. nih.govnih.gov Furthermore, these biocatalytic reactions are performed in aqueous media under mild conditions, offering a green and sustainable alternative to traditional methods that rely on precious metals and organic solvents. nih.govnsf.gov

| Method | Catalyst/Enzyme | Key Advantages | Typical Selectivity |

| Chiral Metal Catalysis | Rh(II) or Cu(I) with BOX or NHC ligands | Broad substrate scope; High turnover numbers. acsgcipr.org | Good to excellent enantioselectivity (often >90% ee). nih.gov |

| Enzyme-Catalyzed Carbene Transfer | Engineered Cytochrome P450 or Myoglobin | Extremely high stereoselectivity; Green (aqueous media); Mild conditions. nih.govnih.gov | Often exceptional (>99% ee, >99:1 dr). nih.gov |

Functional Group Interconversions and Modifications Leading to this compound

The synthesis of this compound can be accomplished through various functional group interconversions starting from readily available precursors.

A primary route to this compound involves the reduction of the corresponding carboxylic acid, 2-ethyl-2-methylcyclopropanecarboxylic acid, or its ester derivatives (e.g., methyl or ethyl ester). The choice of reducing agent is critical and depends on the starting material.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting both carboxylic acids and esters to primary alcohols. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). wikipedia.org LiAlH₄ is powerful enough to reduce the carboxyl group directly to a hydroxymethyl group in high yield. libretexts.org However, its high reactivity, especially with water, and hazardous nature necessitate careful handling, which can be a drawback for large-scale synthesis. wikipedia.org

Sodium borohydride (NaBH₄) is a milder and more selective reducing agent. commonorganicchemistry.com It does not typically reduce carboxylic acids under standard conditions. libretexts.orglibretexts.org However, NaBH₄ can reduce esters to primary alcohols, although the reaction is generally much slower than the reduction of aldehydes or ketones. commonorganicchemistry.com The reduction of esters with NaBH₄ often requires higher temperatures or the use of mixed solvent systems, such as THF-methanol, to proceed at a reasonable rate. researchgate.netias.ac.in This selectivity can be advantageous when other reducible functional groups that are reactive to LiAlH₄ need to be preserved in the molecule. ias.ac.in

Table 2: Comparison of Reducing Agents for Carboxylic Acid and Ester Precursors

| Reagent | Formula | Substrate(s) | Typical Solvents | Key Characteristics |

| Lithium Aluminum Hydride | LiAlH₄ | Carboxylic Acids, Esters | Diethyl ether, THF | Powerful, non-selective; reacts violently with water. masterorganicchemistry.comwikipedia.org |

| Sodium Borohydride | NaBH₄ | Esters (slowly) | Methanol (B129727), Ethanol, THF | Mild, selective; does not reduce carboxylic acids; safer to handle. commonorganicchemistry.comlibretexts.org |

| Borane | BH₃ | Carboxylic Acids | THF | Chemoselective for carboxylic acids over some other functional groups. researchgate.net |

Another synthetic pathway to this compound starts from cyclopropyl (B3062369) alkyl ketones. The Grignard reaction is a classic and effective method for this transformation. organic-chemistry.org This involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of a ketone. organic-chemistry.org To synthesize the target tertiary alcohol, two primary strategies can be employed:

Reaction of methyl cyclopropyl ketone with an ethyl Grignard reagent (ethylmagnesium bromide).

Reaction of ethyl cyclopropyl ketone with a methyl Grignard reagent (methylmagnesium bromide).

In both cases, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. chegg.com Subsequent acidic workup protonates the resulting alkoxide intermediate to yield the tertiary alcohol, this compound. organic-chemistry.org Care must be taken during the reaction, as the high ring strain of the cyclopropyl group can sometimes lead to ring-opening side reactions, although cyclopropyl ketones are generally stable under these conditions.

Table 3: Grignard Reaction Strategies for this compound Synthesis

| Ketone Precursor | Grignard Reagent | Intermediate | Final Product |

| 1-(2-methylcyclopropyl)ethan-1-one | Ethylmagnesium Bromide | Magnesium alkoxide | This compound |

| 1-(2-ethylcyclopropyl)ethan-1-one | Methylmagnesium Bromide | Magnesium alkoxide | This compound |

| Cyclopropyl methyl ketone | Ethylmagnesium Bromide | Magnesium alkoxide | 2-cyclopropyl-2-butanol |

Beyond the reduction and Grignard pathways, other methods can be utilized. One modern approach involves mechanochemical synthesis. This technique uses mechanical force (milling) to initiate chemical reactions, often with minimal or no solvent. For the synthesis of this compound, a suitable alkene precursor (e.g., 2-methylpent-2-ene) can be subjected to cyclopropanation. This can be achieved using a carbenoid reagent, such as one generated from diiodomethane and zinc metal, under solvent-minimized milling conditions. Following the formation of the 1-ethyl-1,2-dimethylcyclopropane, a hydroxymethyl group can be introduced, for instance, through a reaction involving formaldehyde, to yield the target alcohol.

Scalability and Industrial Production Considerations for Cyclopropylmethanol Synthesis

Transitioning the synthesis of cyclopropylmethanol derivatives from a laboratory setting to industrial-scale production introduces several critical considerations related to cost, safety, efficiency, and environmental impact. While reagents like lithium aluminum hydride are effective, their high cost, hazardous nature, and the need for stringent anhydrous conditions make them less suitable for large-scale operations. justia.com Similarly, methods involving diazomethane are avoided due to its extreme toxicity and explosive properties. justia.com

For industrial production, catalytic hydrogenation of precursors like cyclopropanecarboxaldehyde or cyclopropanecarboxylic acid esters is a more viable and economical approach. justia.comgoogle.com These processes typically employ heterogeneous catalysts such as Raney Nickel or Raney Cobalt. google.com Hydrogenation can be carried out under mild to moderate temperature (e.g., 20-50 °C) and pressure conditions, which reduces the need for specialized high-pressure reaction vessels. justia.comgoogle.com An important advantage of this method is that the hydrogenation can be highly selective, and the reaction often stops once the aldehyde or ester is converted to the alcohol, preventing over-reduction or ring-opening of the cyclopropane ring. justia.com Furthermore, these processes can often be run without a solvent, increasing the production rate and simplifying product purification through distillation. justia.com

Table 4: Comparison of Industrial Synthesis Methods for Cyclopropylmethanols

| Method | Precursor | Reagents/Catalyst | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | Cyclopropanecarboxaldehyde | H₂, Raney Ni or Co | 20-50°C, 2-5 bar | Economical, mild conditions, high selectivity, can be solvent-free. justia.comgoogle.com | Requires handling of hydrogen gas. |

| Ester Hydrogenation | Cyclopropanecarboxylic acid ester | Zinc chromite catalyst | 200-320°C, 200-300 bar | Utilizes ester precursor. | Requires high pressure and temperature equipment. justia.com |

| Hydride Reduction | Cyclopropanecarboxylic acid | LiAlH₄ | Ambient | High yield. | Expensive, hazardous reagent, not ideal for large scale. justia.com |

Stereochemical Analysis and Conformational Studies of 2 Ethyl 2 Methylcyclopropyl Methanol

Isomerism and Stereoisomeric Forms of (2-Ethyl-2-methylcyclopropyl)methanol

The structure of this compound contains two stereogenic centers at the C1 and C2 positions of the cyclopropane (B1198618) ring. This structural feature is the basis for the existence of multiple stereoisomers, which can be categorized based on the spatial arrangement of the substituents attached to the ring.

The restricted rotation around the carbon-carbon bonds within the cyclopropane ring is a fundamental characteristic that leads to geometric isomerism, specifically cis/trans isomerism. libretexts.org This type of isomerism in this compound relates to the relative positions of the ethyl group and the hydroxymethyl group with respect to the plane of the three-membered ring.

Cis Isomer: In the cis isomer, the ethyl group and the hydroxymethyl group are located on the same side of the cyclopropane ring.

Trans Isomer: In the trans isomer, the ethyl group and the hydroxymethyl group are positioned on opposite sides of the ring.

These two geometric isomers are diastereomers of each other, meaning they are non-superimposable, non-mirror-image stereoisomers with distinct physical and chemical properties.

Due to the presence of two chiral centers (C1 and C2), this compound can exist as a maximum of four stereoisomers (2^n, where n=2). chegg.com Each of the geometric isomers (cis and trans) is itself chiral and therefore exists as a pair of enantiomers.

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. For example, the cis isomer exists as a pair of enantiomers, as does the trans isomer.

Diastereomers: These are stereoisomers that are not mirror images of each other. The cis isomers are diastereomers of the trans isomers. chegg.com

The complete set of stereoisomers can be described using the Cahn-Ingold-Prelog (R/S) nomenclature for each chiral center, leading to four distinct molecules:

(1R,2R)-2-Ethyl-2-methylcyclopropyl)methanol

(1S,2S)-2-Ethyl-2-methylcyclopropyl)methanol

(1R,2S)-2-Ethyl-2-methylcyclopropyl)methanol

(1S,2R)-2-Ethyl-2-methylcyclopropyl)methanol

Table 1: Stereoisomeric Forms of this compound

| Isomer Type | Relationship | Specific Isomers |

|---|

| Cis Isomers | Pair of Enantiomers | (1R, 2S)-(2-Ethyl-2-methylcyclopropyl)methanol (1S, 2R)-(2-Ethyl-2-methylcyclopropyl)methanol | | Trans Isomers | Pair of Enantiomers | (1R, 2R)-(2-Ethyl-2-methylcyclopropyl)methanol (1S, 2S)-(2-Ethyl-2-methylcyclopropyl)methanol | | Diastereomers | Non-mirror images | Any cis isomer is a diastereomer of any trans isomer. |

Advanced Spectroscopic Methods for Stereochemical Elucidation

Determining the specific stereoisomer of this compound requires the use of advanced analytical techniques capable of probing the three-dimensional structure of the molecule.

NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis vs. trans) of cyclopropane derivatives.

Coupling Constants (J-values): The magnitude of the proton-proton (¹H-¹H) coupling constant between protons on adjacent carbons of the cyclopropane ring is dependent on their dihedral angle. Generally, for substituted cyclopropanes, the coupling constant for cis protons (³J_cis_) is larger than the coupling constant for trans protons (³J_trans_). By analyzing the coupling patterns of the ring protons, the relative orientation of the substituents can be inferred.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is used to identify protons that are close to each other in space. For this compound, a NOESY experiment would be expected to show a cross-peak between the protons of the hydroxymethyl group (-CH₂OH) and the protons of the ethyl group (-CH₂CH₃) in the cis isomer, as they are on the same side of the ring. This correlation would be absent or significantly weaker in the trans isomer.

Table 2: Expected NMR Characteristics for Isomer Differentiation

| NMR Technique | Expected Observation for Cis Isomer | Expected Observation for Trans Isomer |

|---|---|---|

| ¹H-¹H Coupling | Larger ³J coupling constant between relevant ring protons. | Smaller ³J coupling constant between relevant ring protons. |

| NOESY | Presence of a cross-peak between protons on the ethyl and hydroxymethyl groups. | Absence or weak intensity of a cross-peak between protons on the ethyl and hydroxymethyl groups. |

Chiroptical methods are essential for studying chiral molecules. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral substance. rsc.org

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govresearchgate.net This technique provides an unambiguous three-dimensional map of the atomic positions within a crystal lattice. ed.ac.uk

To use this method, a suitable single crystal of one of the pure enantiomers of this compound, or a derivative, must be prepared. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise spatial arrangement of each atom. researchgate.net Through a phenomenon known as anomalous dispersion, the analysis can differentiate between the actual molecule and its mirror image, thus providing an unequivocal assignment of the absolute configuration (e.g., 1R,2R vs. 1S,2S). researchgate.netthieme-connect.de

Conformational Analysis of Cyclopropylcarbinol Structures

The rotation around the C(ring)-C(carbinol) bond gives rise to several key conformations. These are typically described by the dihedral angle between a bond in the cyclopropyl (B3062369) ring and the C-O bond of the alcohol. The primary conformations of interest are the bisected and eclipsed forms.

In the bisected conformation , the C-O bond of the methanol (B129727) group lies in the plane that bisects the cyclopropyl ring. This arrangement is generally considered to be the most stable conformation for cyclopropylcarbinol. This stability is attributed to favorable electronic interactions where the bent bonds of the cyclopropane ring can donate electron density into the antibonding orbital of the C-O bond.

The eclipsed conformation , where the C-O bond is eclipsed with one of the C-C bonds of the cyclopropyl ring, is generally higher in energy due to steric hindrance and less favorable electronic interactions. The energy difference between the bisected and eclipsed conformers constitutes the rotational barrier.

For a substituted derivative like this compound, the presence of the ethyl and methyl groups on the cyclopropyl ring introduces significant steric considerations. These bulky substituents will influence the relative energies of the possible rotational isomers. It is anticipated that the molecule will adopt a conformation that minimizes the steric interactions between the ethyl and methyl groups and the hydroxyl group of the methanol moiety.

The conformational equilibrium can be investigated using a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry methods. NMR studies, particularly those employing the Nuclear Overhauser Effect (NOE), can provide information about the through-space proximity of different protons in the molecule, which helps in determining the predominant conformation in solution.

Computational approaches, such as ab initio and Density Functional Theory (DFT) calculations, are powerful tools for mapping the potential energy surface of the molecule as a function of the rotational angle. These calculations can provide valuable data on the geometries, relative energies, and rotational barriers of the different conformers.

Due to the absence of specific experimental data for this compound in the available literature, a detailed quantitative analysis of its conformational preferences cannot be presented. However, based on the principles of conformational analysis for similar structures, a qualitative assessment can be made. The most stable conformer would likely be a bisected arrangement that orients the hydroxyl group away from the sterically demanding ethyl and methyl substituents on the cyclopropyl ring.

Mechanistic Investigations of Reactions Involving 2 Ethyl 2 Methylcyclopropyl Methanol

Cyclopropylcarbinyl-Cyclobutyl-Homoallylic Rearrangements

The transformation of cyclopropylmethanols into homoallylic systems is a well-studied reaction class that proceeds through a cascade of cationic intermediates. tubitak.gov.tr In the case of (2-Ethyl-2-methylcyclopropyl)methanol, protonation of the hydroxyl group followed by the loss of water would generate a primary cyclopropylcarbinyl cation. This highly unstable intermediate can undergo rapid skeletal rearrangements. This process is part of the broader cyclopropylcarbinyl-cyclobutyl-homoallylic cation manifold, where these cationic species are in equilibrium. The deamination of cyclopropylcarbinyl amine with nitrous acid, for instance, famously yields a mixture of cyclopropylcarbinyl, cyclobutyl, and homoallyl alcohols, illustrating the facile interconversion between these structures.

These rearrangements are synthetically useful for constructing complex molecular architectures. nih.gov The specific substitution pattern on the cyclopropane (B1198618) ring, such as the ethyl and methyl groups in this compound, plays a crucial role in directing the rearrangement pathways and influencing the stability of the various cationic intermediates involved.

The rearrangement of this compound proceeds through several key carbocationic intermediates. Upon loss of water, the initial species formed is a substituted cyclopropylcarbinyl cation. These cations are known to be non-classical, with the positive charge delocalized into the adjacent cyclopropane ring. This delocalization can be described by an equilibrium involving bicyclobutonium ions, which are considered minimum intermediates in the interconversion of homoallyl, cyclopropylcarbinyl, and cyclobutyl carbocations.

The structure of these intermediates has been a subject of extensive study. The consensus view supports a bicyclobutonium ion with a three-center, two-electron bond as a key intermediate. nih.gov From the initially formed primary cyclopropylcarbinyl cation derived from this compound, a series of rearrangements can occur. These include the cyclopropylcarbinyl–cyclopropylcarbinyl rearrangement, which can scramble the positions of the substituents on the ring, and the ring-expansion to a more stable tertiary cyclobutyl cation. tubitak.gov.tr Ultimately, ring-opening leads to the formation of a homoallylic cation.

| Intermediate Type | Key Features |

| Cyclopropylcarbinyl Cation | Non-classical carbocation; charge delocalized into the cyclopropane ring. |

| Bicyclobutonium Ion | Three-center, two-electron bonding; considered a minimum intermediate in the interconversion of related cations. |

| Cyclobutyl Cation | Formed via ring expansion of the cyclopropylcarbinyl cation. |

| Homoallylic Cation | Formed via ring-opening; leads to the final rearranged products. |

Catalysts can significantly influence the pathways of these rearrangements by stabilizing intermediates and lowering activation barriers. Gold(I) catalysts, in particular, are powerful tools for activating unsaturated functionalities and promoting complex cyclization and rearrangement cascades under mild conditions. researchgate.net While direct studies on this compound may be limited, the principles of gold catalysis can be extended from related systems.

Gold(I) complexes function as soft, carbophilic Lewis acids. researchgate.net In reactions of substrates containing both a cyclopropane ring and an alkyne (enynes), gold(I) typically activates the alkyne, leading to the formation of cyclopropyl (B3062369) gold(I) carbene-like intermediates. nih.gov These highly electrophilic species can then undergo a variety of transformations, including skeletal rearrangements. nih.gov In the context of a molecule like this compound, a gold catalyst could facilitate the formation of the initial carbocation under milder conditions than strong acids. Furthermore, gold catalysts are known to mediate rearrangements of propargyl esters through gold-stabilized cationic intermediates, which highlights their capability to control complex cationic reaction manifolds. nih.gov

The choice of ligands on the gold(I) catalyst can also impart stereocontrol, making it possible to achieve enantioselective transformations. nih.gov

The stereochemical outcome of cyclopropylcarbinyl rearrangements is a critical aspect of their synthetic utility. When starting from a chiral, non-racemic cyclopropylcarbinol, the rearrangement can proceed with a high degree of stereospecificity. This implies that the stereochemistry of the starting material dictates the stereochemistry of the product.

The stereospecific nature of these reactions is attributed to the involvement of chiral non-classical carbocation intermediates. nih.gov The desymmetrization of prochiral cyclopropylcarbinyl cations can be achieved through nucleophilic attack under the influence of a chiral catalyst, leading to enantioenriched ring-expanded products. nih.gov For example, chiral phosphoramide (B1221513) catalysts have been used to achieve asymmetric rearrangements of cyclopropylcarbinyl cations with excellent yields and enantioselectivities. nih.gov

The reaction of a chiral cyclopropyl methanol (B129727) can lead to different diastereomers depending on the reaction pathway. The formation of specific products is governed by the relative energies of the transition states leading to the various possible rearranged carbocations and the subsequent nucleophilic attack. tubitak.gov.tr

Ring-Opening Reactions of the Cyclopropane Moiety

The high ring strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by electrophiles or through metathesis pathways, leading to the formation of acyclic products.

Electrophilic attack on the cyclopropane ring is a common mechanism for ring-opening. In this process, an electrophile attacks one of the C-C bonds of the cyclopropane ring, leading to a carbocationic intermediate which is then trapped by a nucleophile. The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring.

In a related context, the ring-opening of epoxides under basic conditions proceeds via nucleophilic attack at the less sterically hindered carbon atom. youtube.com While the mechanism is different, it highlights how substituent effects direct the regiochemical outcome of ring-opening reactions. For a cyclopropane ring, electrophilic attack would likely occur in a manner that leads to the most stable carbocationic intermediate. Given the ethyl and methyl substituents on one carbon of the cyclopropane ring in the target molecule, cleavage of the adjacent bond would be favored to form a tertiary carbocation.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique that is particularly effective for strained cyclic olefins. mdpi.com While cyclopropenes are known to undergo ROMP, the saturated cyclopropane ring in this compound is generally not susceptible to standard olefin metathesis catalysts like Grubbs or Hoveyda-Grubbs catalysts. mdpi.comrsc.org

However, the principles of metathesis can be applied in other contexts. Ring-opening cross-metathesis (ROCM) involves the reaction of a cyclic olefin with a linear olefin to generate a ring-opened product with functionality from both starting materials. While not directly applicable to a saturated cyclopropane, related catalytic systems could potentially activate the strained C-C bonds under specific conditions. ROMP is known to be effective for other strained rings like cyclooctenes and norbornenes, demonstrating the utility of this method for converting ring strain into functional polymers. rsc.org The development of new catalysts continues to expand the scope of metathesis reactions to less reactive ring systems.

Radical-Mediated Ring Fragmentation

The cyclopropylmethyl radical system is well-known for its propensity to undergo rapid ring-opening, a characteristic that makes it a valuable mechanistic probe or "radical clock" in chemical reactions. psu.edu The driving force for this fragmentation is the relief of the inherent ring strain of the three-membered ring, leading to the formation of a more stable homoallylic radical.

In the case of the (2-ethyl-2-methylcyclopropyl)methyl radical, generated from this compound, the fragmentation proceeds via β-scission. Theoretical and experimental studies on substituted cyclopropyl radicals indicate that the ring opening occurs through the cleavage of the more substituted C-C bond within the ring. nih.gov This is because the transition state for this process is stabilized by the substituents, leading to a lower activation energy for the cleavage of the more substituted bond.

The fragmentation of the (2-ethyl-2-methylcyclopropyl)methyl radical is predicted to yield a substituted homoallylic radical. The regioselectivity of the ring-opening is dictated by the formation of the more stable radical intermediate. Cleavage of the C1-C2 bond (adjacent to the ethyl and methyl groups) would lead to a tertiary radical, which is more stable than the primary radical that would result from the cleavage of the C1-C3 bond. This regioselective ring-opening is a common feature in the chemistry of substituted cyclopropylmethyl radicals.

The rate of ring-opening for cyclopropylmethyl radicals is typically very fast, often in the range of 108 s-1. This rapid fragmentation means that in reactions where a (2-ethyl-2-methylcyclopropyl)methyl radical is an intermediate, the ring-opened products are often the major or exclusive products observed.

Functional Group Transformations of the Methanol Moiety

The primary alcohol functional group in this compound is amenable to a variety of transformations, including oxidation, nucleophilic substitution, and derivatization.

The oxidation of this compound can lead to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent. masterorganicchemistry.com

Mild Oxidation to the Aldehyde: Reagents such as Pyridinium Chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) are effective for the selective oxidation of primary alcohols to aldehydes. youtube.comyoutube.com These reactions are carried out under anhydrous conditions to prevent over-oxidation to the carboxylic acid. The resulting (2-Ethyl-2-methylcyclopropyl)carbaldehyde is a useful intermediate for further synthetic transformations.

Strong Oxidation to the Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will oxidize the primary alcohol to the corresponding carboxylic acid, (2-Ethyl-2-methylcyclopropyl)carboxylic acid. masterorganicchemistry.com

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | (2-Ethyl-2-methylcyclopropyl)carbaldehyde | Dichloromethane, room temperature |

| Swern Oxidation (DMSO, (COCl)2, Et3N) | (2-Ethyl-2-methylcyclopropyl)carbaldehyde | Dichloromethane, -78 °C to room temperature |

| Potassium Permanganate (KMnO4) | (2-Ethyl-2-methylcyclopropyl)carboxylic acid | Basic aqueous solution, heat |

| Chromic Acid (H2CrO4) | (2-Ethyl-2-methylcyclopropyl)carboxylic acid | Acetone, 0 °C to room temperature |

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group, such as a tosylate or a halide.

Once activated, the resulting electrophilic carbon is susceptible to attack by a variety of nucleophiles. For example, reaction with a halide source, such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), will yield the corresponding (2-Ethyl-2-methylcyclopropyl)methyl halide. These halides can then undergo SN2 reactions with nucleophiles like cyanide, azide, or alkoxides to introduce a range of functional groups.

The methanol moiety can be readily derivatized to form esters and ethers.

Esterification: Reaction with a carboxylic acid or an acyl halide in the presence of an acid or base catalyst, respectively, will produce the corresponding ester. For example, reaction with acetic anhydride (B1165640) in the presence of pyridine (B92270) will yield (2-Ethyl-2-methylcyclopropyl)methyl acetate. aocs.org

Etherification: The Williamson ether synthesis provides a route to ethers of this compound. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with an alkyl halide.

These derivatization reactions are important for modifying the physical and chemical properties of the molecule and for introducing new functional handles for further synthetic elaboration.

Sigmatropic Rearrangements in Cyclopropyl Systems

While this compound itself does not readily undergo sigmatropic rearrangements, derivatives of related cyclopropylcarbinol systems are known to participate in such reactions. nih.gov The high ring strain of the cyclopropane ring can be a driving force for these rearrangements.

For instance, psu.edupsu.edu-sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are powerful tools for carbon-carbon bond formation. imperial.ac.ukyoutube.com A hypothetical scenario could involve the conversion of this compound into a vinyl ether derivative. Upon heating, this vinyl ether could potentially undergo a Claisen rearrangement to yield a ring-expanded product. However, the specific substitution pattern on the cyclopropane ring would significantly influence the feasibility and outcome of such a rearrangement.

nih.govpsu.edu-Sigmatropic rearrangements are also observed in certain cyclopropyl systems, particularly those containing heteroatoms like sulfur or phosphorus. beilstein-journals.org These rearrangements typically proceed with a high degree of stereoselectivity and can be used to generate complex molecular architectures.

Cyclopropylimine Rearrangements and Related Processes

The formation of a cyclopropylimine from this compound would first require oxidation of the alcohol to the aldehyde, followed by condensation with a primary amine. The resulting (2-Ethyl-2-methylcyclopropyl)methanimine could then potentially undergo rearrangement.

Cyclopropylimine rearrangements often involve the cleavage of the cyclopropane ring to form a more stable, ring-opened product. This process is typically promoted by heat or by the presence of a Lewis acid. The specific outcome of the rearrangement would depend on the substituents on both the cyclopropane ring and the imine nitrogen. While this class of reactions is known, specific studies on the rearrangement of imines derived from (2-Ethyl-2-methylcyclopropyl)carbaldehyde are not widely reported in the literature. Hypothetically, such a rearrangement could lead to the formation of substituted pyrrolines or other nitrogen-containing heterocycles.

Computational Chemistry and Theoretical Modeling of 2 Ethyl 2 Methylcyclopropyl Methanol

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying reaction mechanisms, including those involving rearrangements of cyclopropyl (B3062369) systems.

Computational studies on related cyclopropylcarbinyl systems have shown that they can undergo complex rearrangements. jst.go.jpnih.gov For (2-Ethyl-2-methylcyclopropyl)methanol, DFT calculations would be instrumental in mapping out the potential energy surface for its acid-catalyzed rearrangements. This would involve the protonation of the hydroxyl group, followed by the loss of water to form the corresponding (2-Ethyl-2-methylcyclopropyl)methyl cation.

This primary carbocation is highly unstable and would be expected to rearrange rapidly. DFT calculations would aim to identify the transition states and intermediates involved in processes such as:

Ring-opening: The cyclopropylcarbinyl cation could rearrange to a homoallylic cation. jst.go.jp

Ring expansion: The cation might rearrange to a cyclobutyl cation. nih.gov

Hydride and alkyl shifts: 1,2-hydride or 1,2-methyl/ethyl shifts could lead to more stable secondary or tertiary carbocations.

The elucidation of these pathways would involve locating the geometry of each transition state and intermediate and characterizing them through frequency calculations. A transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

Table 1: Hypothetical Intermediates in the Rearrangement of (2-Ethyl-2-methylcyclopropyl)methyl Cation

| Intermediate Type | Description |

| Primary Carbocation | Initial (2-Ethyl-2-methylcyclopropyl)methyl cation. |

| Homoallylic Cation | Resulting from the opening of the cyclopropane (B1198618) ring. |

| Cyclobutyl Cation | Resulting from ring expansion. |

| Tertiary Carbocation | Formed via a 1,2-hydride or alkyl shift. |

A key outcome of DFT studies is the generation of a reaction energy profile. This profile plots the relative energies of reactants, intermediates, transition states, and products along the reaction coordinate. From this profile, activation barriers (the energy difference between the reactant and the transition state) for each step can be determined.

For the rearrangements of the (2-Ethyl-2-methylcyclopropyl)methyl cation, DFT calculations would quantify the energy barriers for the competing pathways. It is generally expected that the rearrangement of the initial primary carbocation to a more stable species will have a very low activation barrier. The relative heights of the barriers for the different possible rearrangements would determine the product distribution under kinetic control. For instance, a lower activation barrier for ring-opening compared to ring expansion would suggest that homoallylic products are kinetically favored.

Computational studies on similar systems, such as the phosphine-catalyzed ring-opening of cyclopropyl ketones, have successfully used DFT to determine the most favorable reaction pathway by comparing the energy profiles of multiple possibilities. rsc.org

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations provide deep insights into the electronic structure of a molecule, which in turn governs its reactivity and properties. For this compound, such an analysis would focus on the unique nature of the cyclopropane ring.

The C-C bonds in cyclopropane are known to have significant p-character, leading to what is often described as "bent bonds". smu.edu This unique bonding arrangement results in the cyclopropane ring having some electronic properties similar to a double bond, allowing it to interact with adjacent functional groups. A quantum chemical analysis would typically involve:

Molecular Orbital (MO) Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the sites most susceptible to nucleophilic and electrophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis: This would provide information about charge distribution, hybridization, and donor-acceptor interactions between orbitals. For instance, it could quantify the hyperconjugative interactions between the cyclopropane ring and the hydroxymethyl group.

Electron Density Distribution: Analysis of the electron density can reveal the nature of the chemical bonds and the regions of high and low electron concentration. smu.edu

These analyses would help in understanding how the ethyl and methyl substituents on the cyclopropane ring influence its electronic properties compared to the unsubstituted cyclopropylmethanol.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. Reactivity indices derived from conceptual DFT, such as electronegativity, hardness, softness, and the Fukui function, can be calculated to predict the most reactive sites in the molecule.

For instance, in a reaction with an electrophile, the site with the highest value of the Fukui function for nucleophilic attack (f+) would be predicted to be the most reactive. Conversely, for a reaction with a nucleophile, the site with the highest value of the Fukui function for electrophilic attack (f-) would be the most susceptible.

These computational predictions are valuable for understanding and forecasting the outcomes of reactions, potentially guiding synthetic efforts. Computational approaches have been successfully used to predict the reactivity of various organic molecules, including complex cationic rearrangements and cycloaddition reactions. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape.

An MD simulation would involve:

Defining a force field, which is a set of parameters that describe the potential energy of the system.

Simulating the motion of the atoms over a period of time by integrating Newton's equations of motion.

Analyzing the resulting trajectory to identify the most stable conformations and the dynamics of interconversion between them.

For this compound, MD simulations would reveal the preferred orientations of the ethyl, methyl, and hydroxymethyl groups relative to the cyclopropane ring. This is important as the conformation of the molecule can significantly influence its reactivity. For example, the orientation of the hydroxymethyl group could affect the ease of carbocation formation and the subsequent rearrangement pathways. Studies on other flexible alcohol molecules have demonstrated the utility of MD simulations in understanding their dynamic behavior in solution. researchgate.netresearchgate.netrsc.org

Table 2: Summary of Computational Methods and Their Applications to this compound

| Computational Method | Application | Expected Insights |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Identification of transition states and intermediates; determination of energy profiles and activation barriers for rearrangements. |

| Quantum Chemical Analysis (MO, NBO) | Electronic Structure Analysis | Understanding of bonding, charge distribution, and orbital interactions; identification of reactive sites. |

| Conceptual DFT (Reactivity Indices) | Reactivity and Selectivity Prediction | Prediction of the most likely sites for nucleophilic and electrophilic attack. |

| Molecular Dynamics (MD) Simulations | Conformational Analysis | Identification of stable conformers and understanding of the dynamic behavior of the molecule. |

Advanced Applications of 2 Ethyl 2 Methylcyclopropyl Methanol in Complex Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

(2-Ethyl-2-methylcyclopropyl)methanol, possessing a stereogenic center at the carbon bearing the ethyl and methyl groups, can be resolved into its enantiomers, which serve as valuable chiral building blocks. The enantiopure forms of this alcohol are instrumental in asymmetric synthesis, allowing for the transfer of chirality to new molecules.

The primary application of chiral this compound lies in its use as a starting material for the synthesis of more complex chiral molecules. The hydroxyl group can be readily converted into a variety of other functional groups, such as halides, tosylates, or azides, without disturbing the stereocenter on the cyclopropane (B1198618) ring. These derivatives can then participate in stereospecific reactions, including nucleophilic substitutions and couplings, to introduce the chiral cyclopropyl (B3062369) moiety into a larger molecular framework.

For instance, the enantiomerically pure tosylate of this compound can be used to alkylate prochiral enolates. The steric bulk of the cyclopropyl group can effectively direct the approach of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. This strategy is particularly useful in the synthesis of natural products and pharmaceutical intermediates where precise control of stereochemistry is crucial.

While specific documented examples for this compound are limited in readily available literature, the principles of asymmetric synthesis using chiral building blocks are well-established. The utility of such compounds is generally demonstrated through their conversion to key intermediates in the total synthesis of complex targets.

Construction of Spirocyclic and Fused-Ring Systems

The strained nature of the cyclopropane ring in this compound and its derivatives can be harnessed for the construction of spirocyclic and fused-ring systems. The ring can undergo cleavage under specific reaction conditions, often promoted by acid or transition metals, to generate reactive intermediates that can be trapped intramolecularly.

One common strategy involves the acid-catalyzed rearrangement of cyclopropylmethanols. Protonation of the hydroxyl group followed by the loss of water generates a primary carbocation, which can rearrange through participation of the adjacent cyclopropane ring bonds. This can lead to ring-opened intermediates that, if appropriately functionalized, can cyclize to form larger rings.

For the construction of spirocycles, a derivative of this compound can be tethered to a suitable nucleophile. Upon activation of the cyclopropane ring, an intramolecular cyclization can occur where the nucleophile attacks one of the cyclopropyl carbons, leading to the formation of a spirocyclic system with the cyclopropane ring as one of the constituent rings. While specific examples detailing the use of this compound in this context are not widely reported, the general methodology is a powerful tool in synthetic organic chemistry.

Fused-ring systems can also be accessed through reactions involving the cyclopropylmethyl moiety. For example, radical-mediated cyclizations of derivatives of this compound can lead to the formation of bicyclic structures. The generation of a radical at a position alpha to the cyclopropane ring can trigger a ring-opening/cyclization cascade to afford fused carbocyclic frameworks.

Synthesis of Polycyclic and Bridged Molecules

The inherent ring strain and unique reactivity of the cyclopropyl group in this compound make it a valuable precursor for the synthesis of complex polycyclic and bridged molecules. The energy stored in the three-membered ring can be released in a controlled manner to drive the formation of more intricate and thermodynamically stable polycyclic systems.

One powerful approach involves the use of transition metal-catalyzed reactions. For instance, rhodium-catalyzed [3+2] or [3+2+1] cycloaddition reactions of cyclopropyl-containing substrates can lead to the rapid construction of five- and six-membered rings, respectively. By incorporating additional functional groups into derivatives of this compound, these cycloaddition strategies can be employed to build up complex polycyclic scaffolds.

Furthermore, the cyclopropylmethyl cation, which can be generated from this compound under acidic conditions, is known to undergo facile rearrangements. These rearrangements can be exploited in a synthetic context to access bridged bicyclic systems. For example, a Wagner-Meerwein type rearrangement of a suitably substituted cyclopropylmethyl cation can lead to the formation of a bicyclo[3.1.0]hexane or bicyclo[2.1.1]hexane skeleton. The substitution pattern on the cyclopropane ring, in this case, the ethyl and methyl groups, can influence the regioselectivity of these rearrangements.

Derivatization for Novel Chemical Architectures

The hydroxyl group of this compound serves as a versatile handle for a wide range of derivatizations, enabling the synthesis of novel chemical architectures. Standard organic transformations can be applied to introduce diverse functionalities, which can then be utilized in subsequent complexity-building reactions.

The conversion of the alcohol to the corresponding aldehyde or carboxylic acid opens up a plethora of synthetic possibilities. The resulting carbonyl compounds can participate in aldol (B89426) reactions, Wittig olefination, and other carbonyl-based transformations to extend the carbon chain and introduce new functional groups. For example, the Wittig reaction of (2-Ethyl-2-methylcyclopropyl)acetaldehyde with a suitable phosphorane ylide can be used to synthesize vinylcyclopropane (B126155) derivatives, which are valuable substrates for cycloaddition reactions.

Furthermore, the hydroxyl group can be replaced with a nitrogen-containing functionality, such as an amine or an azide. These derivatives are precursors to a variety of nitrogen-containing heterocycles. For instance, the intramolecular cyclization of an amino alcohol derived from this compound could lead to the formation of novel aziridine (B145994) or azetidine-containing scaffolds. The presence of the gem-disubstituted cyclopropane ring in these architectures can impart unique conformational properties and biological activities.

The following table summarizes some key derivatives of this compound and their potential applications:

| Derivative | Structure | Potential Applications |

| (2-Ethyl-2-methylcyclopropyl)methyl tosylate | C₁₄H₂₀O₃S | Nucleophilic substitution reactions, alkylation of enolates |

| (2-Ethyl-2-methylcyclopropyl)acetaldehyde | C₇H₁₂O | Wittig reactions, aldol condensations, synthesis of vinylcyclopropanes |

| (2-Ethyl-2-methylcyclopropyl)carboxylic acid | C₇H₁₂O₂ | Amide and ester synthesis, Curtius rearrangement |

| 1-(Azidomethyl)-2-ethyl-2-methylcyclopropane | C₇H₁₃N₃ | Click chemistry, synthesis of nitrogen heterocycles |

Strategy for Incorporating Strained Carbocycles into Complex Molecular Scaffolds

The incorporation of strained carbocycles, such as the cyclopropane ring, into complex molecular scaffolds is a powerful strategy for modulating the physicochemical and biological properties of molecules. The rigid nature of the cyclopropane ring can act as a conformational lock, restricting the rotational freedom of adjacent bonds and pre-organizing a molecule for binding to a biological target. This compound provides a readily accessible building block for implementing this strategy.

The gem-diethyl and methyl substitution on the cyclopropane ring introduces a specific steric and electronic profile. The ethyl and methyl groups can influence the reactivity of the cyclopropane ring and provide additional points of interaction within a larger molecule. For example, in medicinal chemistry, the introduction of a gem-disubstituted cyclopropane can enhance metabolic stability by blocking sites of oxidative metabolism.

The synthetic methodologies discussed in the preceding sections, such as the use of chiral derivatives in asymmetric synthesis and the participation of the cyclopropyl group in ring-forming reactions, all contribute to the overarching strategy of incorporating this strained carbocycle into more complex structures. By strategically placing the (2-Ethyl-2-methylcyclopropyl)methyl moiety within a larger molecular framework, chemists can fine-tune the three-dimensional shape and electronic properties of a molecule to achieve a desired function.

Q & A

Q. What synthetic routes are recommended for synthesizing (2-Ethyl-2-methylcyclopropyl)methanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of cyclopropane-containing alcohols like this compound typically involves cyclopropanation reactions (e.g., Simmons-Smith) or ring-opening of epoxides. Key optimization parameters include:

- Catalyst selection : Transition-metal catalysts (e.g., Zn/Cu) for cyclopropanation efficiency .

- Solvent polarity : Non-polar solvents (e.g., n-hexane) may enhance cyclopropane ring stability, while polar solvents (e.g., methanol) could improve intermediate solubility .

- Temperature control : Low temperatures (−20°C to 0°C) to minimize side reactions like ring-opening .

- Purification : Column chromatography with silica gel and methanol/chloroform eluents (1:2 v/v) to isolate the product .

Experimental Design Tip : Use a fractional factorial design to test variables (catalyst loading, solvent, temperature) and analyze yield via GC-MS or NMR .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm cyclopropane ring integrity and hydroxyl group position. Compare chemical shifts with analogous compounds (e.g., 1-(4-Methylphenyl)ethanol) .

- Chromatography : Reverse-phase HPLC with methanol-water gradients to assess purity. Adjust pH to 3–5 to minimize peak tailing .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis .

- FT-IR : Identify hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and cyclopropane ring (C-H bend ~1000–1300 cm⁻¹) signatures .

Data Interpretation : Cross-validate results with computational predictions (e.g., DFT for IR/NMR spectra) to resolve ambiguities .

Q. How does solvent selection influence the stability and yield of this compound during synthesis?

Methodological Answer:

- Polar solvents (e.g., methanol) : Enhance intermediate solubility but may promote ring-opening via nucleophilic attack. Use at low concentrations (<10% v/v) during cyclopropanation .

- Non-polar solvents (e.g., n-hexane) : Stabilize the cyclopropane ring but limit solubility. Pre-saturate with inert gas (N2/Ar) to prevent oxidation .

- Co-solvent systems : Methanol/chloroform (1:2 v/v) balances solubility and stability. Heat to 40–60°C for homogenization .

Stability Testing : Conduct accelerated degradation studies (40°C, 75% RH) in different solvents. Monitor decomposition via TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties or reactivity of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., methanol/water mixtures) to predict solubility and diffusion coefficients .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyclopropane ring to assess thermal stability .

- QSAR Models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with biological activity using datasets from analogous compounds (e.g., 2-Methyl-2-heptanol) .

Case Study : Fluid dynamics models from direct methanol fuel cell research (e.g., methanol crossover rates) can be adapted to study diffusion in porous media .

Q. What strategies resolve contradictory data on the stability of cyclopropane-containing alcohols under varying conditions?

Methodological Answer:

- Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

- Meta-Analysis : Aggregate data from multiple studies (e.g., degradation rates in methanol vs. ethanol) to identify trends .

- Sensitivity Analysis : Use structural equation modeling (SEM) to quantify the impact of experimental variables (e.g., catalyst type, solvent purity) on stability .

Example : If conflicting reports exist on thermal decomposition, conduct differential scanning calorimetry (DSC) with incremental heating rates (2–10°C/min) to identify kinetic inconsistencies .

Q. How should researchers design experiments to assess the biological activity or toxicity of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing ethyl with propyl) and test antimicrobial activity against Gram-positive/-negative bacteria .

- Toxicity Screening : Use in vitro models (e.g., HepG2 cells) with methanol-solubilized compounds. Include controls with methanol-only to isolate solvent effects .

- Metabolic Pathway Analysis : Track compound degradation via LC-MS/MS in liver microsomes. Compare with known metabolites of structurally similar alcohols .

Ethical Consideration : Follow EPA HPV Challenge guidelines for environmental impact assessments (e.g., biodegradability, ecotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.